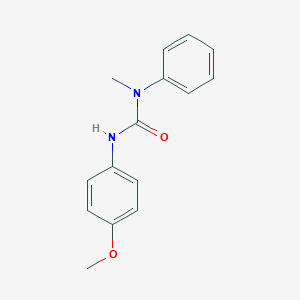
3-(4-Methoxyphenyl)-1-methyl-1-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-1-methyl-1-phenylurea, commonly known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. MPMP is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C15H16N2O2.
Wirkmechanismus
MPMP exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins, including tyrosine kinase, protein kinase C, and cyclooxygenase-2. By inhibiting these enzymes, MPMP can disrupt various cellular processes, leading to the inhibition of cell growth and proliferation.
Biochemische Und Physiologische Effekte
MPMP has been found to have various biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the inhibition of cell migration and invasion. These effects make MPMP a promising candidate for the development of novel anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MPMP is its high purity and stability, which makes it suitable for use in various laboratory experiments. However, one of the limitations of MPMP is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of MPMP, including the development of novel drug delivery systems to improve its solubility and bioavailability, the identification of new targets for MPMP inhibition, and the optimization of its pharmacokinetic properties. Additionally, the potential applications of MPMP in the treatment of other diseases, such as neurodegenerative disorders, should be further explored.
In conclusion, MPMP is a promising chemical compound that has potential applications in the pharmaceutical industry. Its ability to inhibit the activity of certain enzymes and proteins has been extensively studied, and it has been found to have promising results in preclinical studies. Further research is needed to fully understand the pharmacological properties of MPMP and its potential applications in the treatment of various diseases.
Synthesemethoden
MPMP can be synthesized using various methods, including the reaction of aniline with methyl isocyanate and p-anisidine, or the reaction of phenyl isocyanate with p-anisidine and methylamine. These methods have been extensively studied and optimized to produce high yields of MPMP with high purity.
Wissenschaftliche Forschungsanwendungen
MPMP has been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Its ability to inhibit the activity of certain enzymes and proteins has been extensively studied, and it has been found to have promising results in preclinical studies.
Eigenschaften
CAS-Nummer |
59849-55-7 |
|---|---|
Produktname |
3-(4-Methoxyphenyl)-1-methyl-1-phenylurea |
Molekularformel |
C15H16N2O2 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-1-methyl-1-phenylurea |
InChI |
InChI=1S/C15H16N2O2/c1-17(13-6-4-3-5-7-13)15(18)16-12-8-10-14(19-2)11-9-12/h3-11H,1-2H3,(H,16,18) |
InChI-Schlüssel |
SRUJTAZCYYQAQC-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



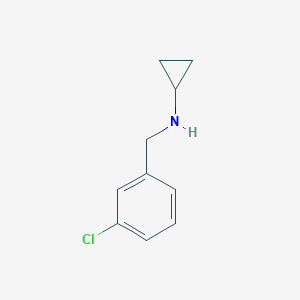
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B183669.png)
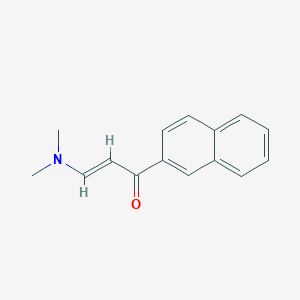
![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)
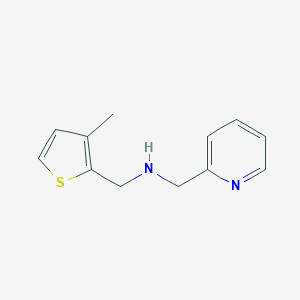
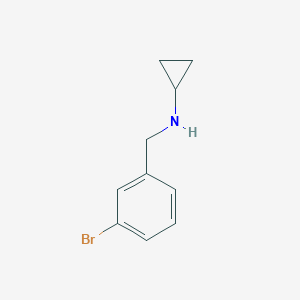
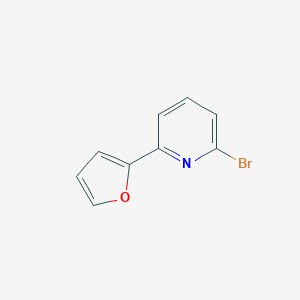
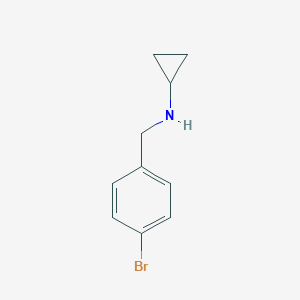
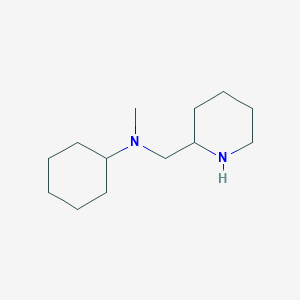
![3-{[(5-Methylthiophen-2-yl)methyl]amino}benzoic acid](/img/structure/B183679.png)
![3-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B183682.png)
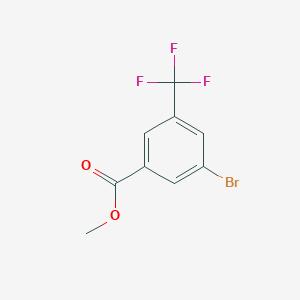
![N-[(3-methylthiophen-2-yl)methyl]butan-1-amine](/img/structure/B183684.png)
![7-Chloro-6-nitrothieno[3,2-b]pyridine](/img/structure/B183685.png)